molecular formula C11H12ClN3O3S2 B2453139 2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide CAS No. 1808571-44-9

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide

Cat. No. B2453139
CAS RN: 1808571-44-9
M. Wt: 333.81
InChI Key: JMZWBAROODFQBC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and is a sulfonamide derivative.

Mechanism of Action

The mechanism of action of compound A involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of T cells. This ultimately results in the suppression of the immune response and the alleviation of inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have a significant impact on the biochemical and physiological processes involved in inflammation. Studies have shown that compound A can effectively reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, compound A has been shown to reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its specificity towards DHODH. This allows for the targeted inhibition of the enzyme and the suppression of the immune response. However, one limitation of using compound A is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for the investigation of compound A. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of compound A and its potential therapeutic applications in other areas of scientific research. Finally, the investigation of the safety and toxicity of compound A is also an important area of future research.

Synthesis Methods

The synthesis of compound A involves the reaction of 2-chloro-6-methylpyridine-3-sulfonyl chloride with 4-(methoxymethyl)-1,3-thiazole-2-amine in the presence of a base. The reaction yields compound A as a white solid.

Scientific Research Applications

Compound A has been investigated for its potential therapeutic applications in various areas of scientific research. Studies have shown that compound A has anti-inflammatory properties and can effectively inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S2/c1-7-3-4-9(10(12)13-7)20(16,17)15-11-14-8(5-18-2)6-19-11/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWBAROODFQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)NC2=NC(=CS2)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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